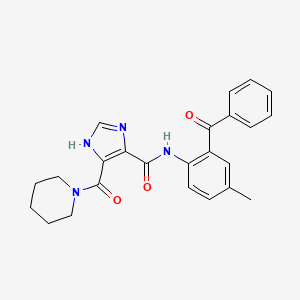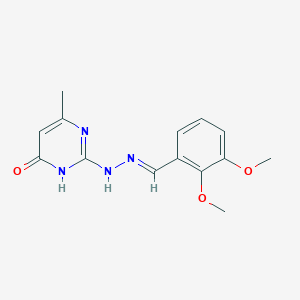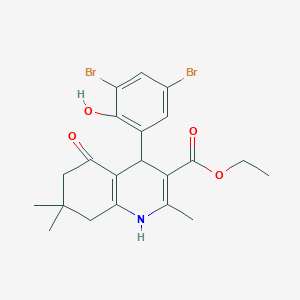
1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-nitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a fluorenylidene group and a nitrophenyl group connected via a hydrazine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-nitrophenyl)hydrazine typically involves the condensation reaction between 2,7-diethoxy-9H-fluoren-9-one and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of 1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-aminophenyl)hydrazine.
Substitution: Formation of various substituted hydrazones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-nitrophenyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a fluorescent probe due to its fluorenylidene group.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-nitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The fluorenylidene group can intercalate with DNA, while the nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species. These interactions can disrupt cellular processes and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,7-dimethoxy-9H-fluoren-9-ylidene)-2-(4-nitrophenyl)hydrazine
- 1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-aminophenyl)hydrazine
- 1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-chlorophenyl)hydrazine
Uniqueness
1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-nitrophenyl)hydrazine is unique due to the presence of both the fluorenylidene and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the fields of materials science and medicinal chemistry.
Propiedades
Fórmula molecular |
C23H21N3O4 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
N-[(2,7-diethoxyfluoren-9-ylidene)amino]-4-nitroaniline |
InChI |
InChI=1S/C23H21N3O4/c1-3-29-17-9-11-19-20-12-10-18(30-4-2)14-22(20)23(21(19)13-17)25-24-15-5-7-16(8-6-15)26(27)28/h5-14,24H,3-4H2,1-2H3 |
Clave InChI |
KSBSHTFAVLIJJU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C3=C(C2=NNC4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B11697354.png)

![N'-[(E)-(3,4-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697365.png)


![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697380.png)

![1,3-dimethyl-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697398.png)
![N'-[(E)-{3-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11697404.png)
![(4E)-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697411.png)


